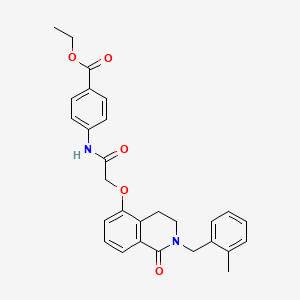

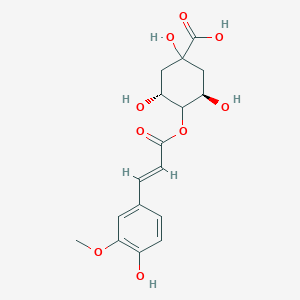

![molecular formula C20H18ClN3O3 B2836086 4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-42-0](/img/structure/B2836086.png)

4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Structure and Properties

4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits a complex structure with diverse properties. Studies have shown that related compounds with similar structures possess unique chemical properties due to their heterocyclic molecules. These molecules are often linked by N-H...O hydrogen bonds into dimers and chains, forming complex crystalline structures (Low et al., 2004).

Synthesis and Mechanism of Action

The synthesis processes for compounds like this compound involve intricate steps. One study explored the synthesis of similar compounds, focusing on their structure-activity relationship and mechanism of action, particularly against Mycobacterium tuberculosis (Samala et al., 2014).

Applications in Organic Chemistry

These compounds are often used in the field of organic chemistry for various purposes. For instance, their synthesis from related uracils and the exploration of their properties are subjects of interest. One such study detailed the synthesis of pyrrolo[3,2-d]pyrimidines, highlighting the chemical processes involved (Majumdar et al., 1998).

Potential in Pharmaceutical Applications

While specific applications of this compound in pharmaceuticals aren't directly mentioned, compounds with similar structures have been investigated for their potential in creating antibacterial and antitumor agents. This is evident in studies where related compounds demonstrated significant biological activity, suggesting a potential area for future research (Cieplik et al., 2008).

Mechanism of Action

Target of Action

The primary targets of this compound are the Src family of protein tyrosine kinases , which include p56lck, p59fynT, Hck, and Src . These kinases play crucial roles in cellular signaling, regulating processes such as cell growth, differentiation, and immune responses .

Mode of Action

This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It competes with ATP for binding to the kinase active site, thereby preventing the phosphorylation of tyrosine residues on substrate proteins .

Biochemical Pathways

By inhibiting the Src family of protein tyrosine kinases, this compound disrupts multiple cellular signaling pathways. These include pathways involved in cell growth and differentiation, as well as immune responses . The exact downstream effects can vary depending on the specific cellular context.

Pharmacokinetics

Like many kinase inhibitors, it is likely to have good oral bioavailability and to be metabolized by the liver .

Result of Action

The inhibition of Src family kinases by this compound can lead to a variety of cellular effects. These may include reduced cell proliferation, altered cell differentiation, and modulation of immune responses . The specific effects will depend on the cellular context and the particular set of Src family kinases that are inhibited.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other competing ATP molecules can affect its ability to inhibit Src family kinases . Additionally, factors such as pH and temperature can influence its stability and activity .

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied .

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3/c1-27-15-8-2-12(3-9-15)10-24-11-16-17(19(24)25)18(23-20(26)22-16)13-4-6-14(21)7-5-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUWQNRYAQLDHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

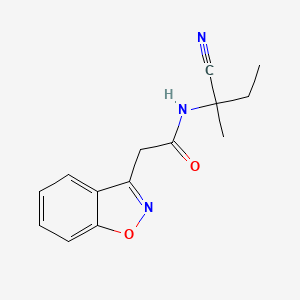

![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)

![N-(2,6-diethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2836010.png)

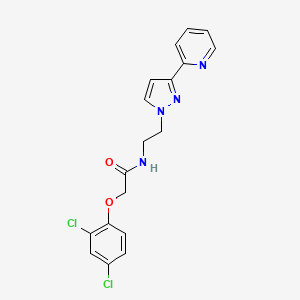

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2836011.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2836014.png)

![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2836019.png)

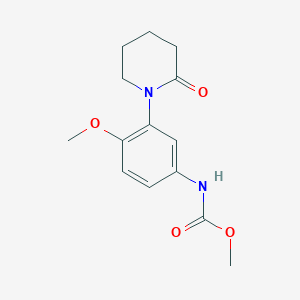

![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)

![5-(2-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2836025.png)